molecular formula C11H8FNO2 B6413916 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol CAS No. 1261917-76-3

6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol

Cat. No.: B6413916
CAS No.: 1261917-76-3
M. Wt: 205.18 g/mol
InChI Key: HMSVHCGFMNZZLF-UHFFFAOYSA-N
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Description

6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms can significantly alter the reactivity, stability, and biological activity of organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol, often involves selective fluorination reactions. One common method is the nucleophilic substitution of pentafluoropyridine with appropriate nucleophiles . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of fluorinated pyridines typically employs large-scale fluorination processes. These processes often utilize continuous flow reactors to ensure precise control over reaction conditions and to enhance safety when handling reactive fluorinating agents .

Chemical Reactions Analysis

Types of Reactions

6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while substitution of the fluorine atom can introduce various functional groups .

Scientific Research Applications

6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity to enzymes or receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    3-Fluoropyridine: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.

    5-Fluoro-2-hydroxypyridine: Similar structure but with different positioning of the fluorine and hydroxyl groups.

    6-Fluoropyridin-3-ol: Similar but lacks the additional phenyl group.

Uniqueness

6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol is unique due to the specific positioning of the fluorine and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a hydroxyl group on the aromatic ring provides a unique combination of electronic and steric effects .

Properties

IUPAC Name

6-(3-fluoro-5-hydroxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c12-8-3-7(4-10(15)5-8)11-2-1-9(14)6-13-11/h1-6,14-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSVHCGFMNZZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70692491
Record name 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261917-76-3
Record name 6-(3-Fluoro-5-hydroxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70692491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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